LY2922470

説明

作用機序

LY2922470は、膵臓のランゲルハンス島β細胞に高度に発現しているGPR40に結合して活性化することで、その効果を発揮します。 活性化されると、GPR40は高血糖レベルの存在下でインスリン分泌を増強し、血糖値の調節に役立ちます 。 さらに、this compoundは、血管内皮細胞の炎症反応を調節することが示されており、その治療的可能性にさらに貢献しています .

生化学分析

Biochemical Properties

LY2922470 interacts with the G protein-coupled receptor 40 (GPR40), a receptor that plays a crucial role in the regulation of insulin secretion . The interaction between this compound and GPR40 triggers a series of biochemical reactions that lead to the stimulation of insulin production .

Cellular Effects

This compound influences cell function by interacting with GPR40, which is expressed in various types of cells, including pancreatic beta cells . This interaction leads to an increase in insulin secretion, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds to GPR40, leading to the activation of this receptor . This activation triggers a cascade of intracellular signaling events, culminating in the stimulation of insulin secretion .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed in both in vitro and in vivo studies . In these studies, this compound demonstrated a positive effect on neuroprotection, with a reduction in infarct size and an improvement in motor skills in mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At therapeutic doses, this compound has been shown to reduce glucose levels along with significant increases in insulin and GLP-1 .

Metabolic Pathways

This compound is involved in the insulin secretion pathway, where it interacts with GPR40 . This interaction leads to the activation of the receptor and the subsequent stimulation of insulin secretion .

Transport and Distribution

Given its role as a GPR40 agonist, it is likely that it is transported to cells expressing this receptor .

Subcellular Localization

As a GPR40 agonist, it is expected to localize to the cell membrane, where GPR40 is expressed .

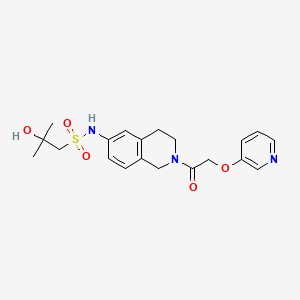

準備方法

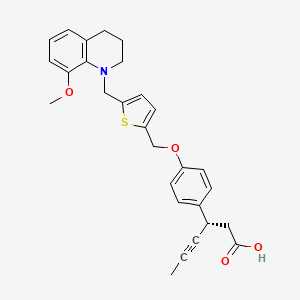

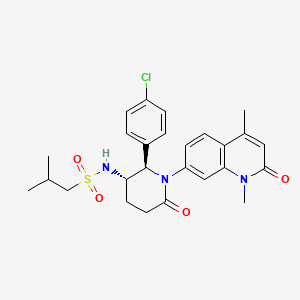

LY2922470の合成には、スピロピペリジンおよびテトラヒドロキノリン酸誘導体の調製が含まれます。 これらの誘導体は、平面性を破壊し、親油性を低下させるように設計されており、独自な薬理学的特性をもたらします 。 this compoundの具体的な合成経路および反応条件は、所有権により保護されており、公的領域で完全に公開されていません。

化学反応の分析

LY2922470は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を生成します。

還元: この化合物は、還元反応を起こし、異なる薬理学的特性を持つ還元型を生成することもできます。

置換: This compoundは、置換反応に関与することができます。この反応では、官能基が他の基に置き換えられ、その活性と選択性が変化する可能性があります.

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤(置換反応用)が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

LY2922470は、次のような幅広い科学研究分野で応用されています。

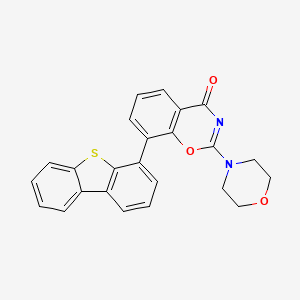

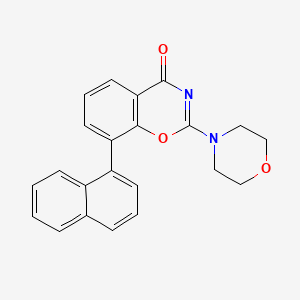

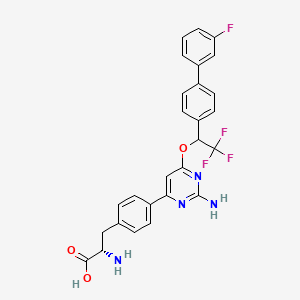

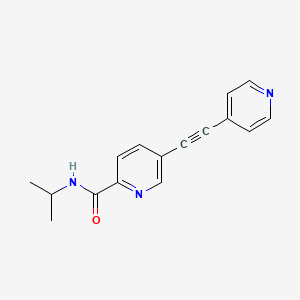

類似化合物との比較

LY2922470は、LY2881835やLY2922083などの化合物を含むGPR40アゴニストのクラスに属しています 。 これらの類似化合物と比較して、this compoundは、強力で効果的かつ持続的な用量依存的な血糖値の低下と、インスリンおよびグルカゴン様ペプチド-1(GLP-1)分泌の有意な増加を示します 。 このため、this compoundは、2型糖尿病などの関連する状態の治療のためのユニークで有望な候補となります。

特性

IUPAC Name |

(3S)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVDLRVFJTVWEO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901106563 | |

| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423018-12-5 | |

| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of (S)-3-(4-((5-((8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid (LY2922470)?

A1: this compound acts as a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). [, ] This receptor is highly expressed in pancreatic β-cells and plays a critical role in glucose-stimulated insulin secretion. [, ] Upon binding to GPR40, this compound activates downstream signaling pathways, leading to amplified insulin release, specifically in the presence of elevated glucose levels. [, ]

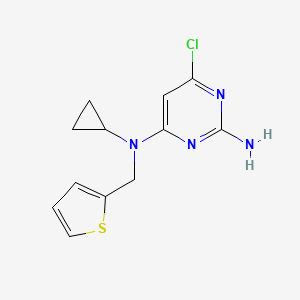

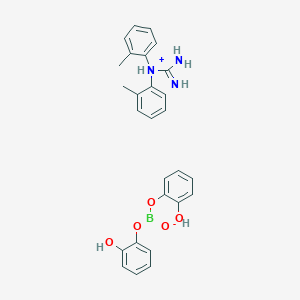

Q2: How does the structure of this compound contribute to its activity and selectivity for GPR40?

A2: While specific structure-activity relationship (SAR) data for this compound is limited in the provided abstracts, research suggests that modifications to endogenous fatty acids, focusing on breaking planarity and reducing lipophilicity, led to the identification of the spiropiperidine and tetrahydroquinoline acid derivatives like this compound as potent and selective GPR40 agonists. [] These structural modifications contribute to the unique pharmacological, selectivity, and pharmacokinetic properties of this compound. []

Q3: What preclinical evidence supports the potential of this compound as a treatment for type 2 diabetes?

A3: Preclinical studies demonstrated that this compound exhibits durable dose-dependent glucose-lowering effects in animal models. [] These effects are attributed to its ability to significantly increase both insulin and GLP-1 secretion. [] Notably, these beneficial effects were observed without causing hypoglycemia, a common side effect of some existing diabetes medications. []

Q4: Has this compound been evaluated in a clinical setting, and what are the key findings?

A4: Yes, this compound has progressed to clinical trials in individuals with type 2 diabetes. [, ] Initial clinical data supports the compound's potential as a glucose-lowering therapy. [] While detailed clinical trial results are not provided in the abstracts, the findings provide preliminary evidence of this compound's efficacy in humans. []

Q5: Beyond its role in glucose control, does this compound exhibit other potentially beneficial effects?

A5: Research suggests that this compound might offer protective effects against ischemic stroke. [] Transcriptomic analysis revealed that the gene signature induced by this compound shares similarities with agents known to defend against cerebrovascular accidents. [] In mouse models, this compound administration, either orally or via injection, reduced infarct size and improved motor skills after ischemic stroke. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)

![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)